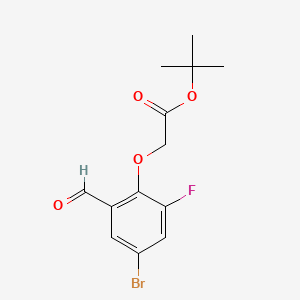

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate

Description

tert-Butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (CAS: EN300-43378431) is a brominated, fluorinated, and formyl-substituted aromatic ester. Its molecular formula is C₁₃H₁₄BrFO₄, with a molecular weight of 333.16 g/mol . The compound features a tert-butyl ester group, a bromine atom at the 4-position, fluorine at the 2-position, and a formyl group at the 6-position on the phenoxy ring. This structure renders it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research, where halogenated aromatic compounds are critical for tuning bioactivity and stability.

Properties

Molecular Formula |

C13H14BrFO4 |

|---|---|

Molecular Weight |

333.15 g/mol |

IUPAC Name |

tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate |

InChI |

InChI=1S/C13H14BrFO4/c1-13(2,3)19-11(17)7-18-12-8(6-16)4-9(14)5-10(12)15/h4-6H,7H2,1-3H3 |

InChI Key |

DFVDFQJLZBLFSD-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)COC1=C(C=C(C=C1F)Br)C=O |

Origin of Product |

United States |

Preparation Methods

Starting Materials

- 4-bromo-2-fluoro-6-hydroxybenzaldehyde : This aromatic aldehyde is the phenolic substrate bearing the required halogen substituents.

- tert-butyl bromoacetate : The alkylating agent providing the tert-butyl ester and acetate moiety.

- Base : Potassium carbonate or sodium hydride to generate the phenoxide ion.

- Solvent : Polar aprotic solvents such as dimethylformamide (DMF) or acetone to facilitate nucleophilic substitution.

Reaction Conditions

- The phenol is deprotonated with a base (e.g., potassium carbonate) to form the phenoxide ion.

- The phenoxide attacks the electrophilic carbon of tert-butyl bromoacetate, displacing bromide and forming the ether linkage.

- Reaction temperature is typically maintained between ambient and 60°C to optimize yield and minimize side reactions.

- Reaction time ranges from 4 to 24 hours depending on scale and reagents.

Purification

- The crude product is purified by flash chromatography using gradients of petroleum ether and ethyl acetate, often with a small percentage of acetic acid to prevent aldehyde polymerization.

- Recrystallization from ethanol or ethyl acetate can improve purity.

- Analytical techniques such as HPLC and HRMS confirm purity and structure.

Representative Synthetic Route (Literature-Based)

| Step | Description | Reagents & Conditions | Outcome |

|---|---|---|---|

| 1 | Preparation of phenoxide ion | 4-bromo-2-fluoro-6-hydroxybenzaldehyde + K2CO3 in DMF | Phenoxide intermediate |

| 2 | Nucleophilic substitution | Add tert-butyl bromoacetate, stir at 40-60°C for 12 hours | Formation of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate |

| 3 | Oxidation (if needed) | TEMPO polymer catalyst, secondary oxidant (e.g., NaOCl), room temperature | Selective aldehyde formation |

| 4 | Purification | Flash chromatography and recrystallization | Pure target compound |

Analytical Data Supporting Structure and Purity

| Technique | Key Observations |

|---|---|

| [^1H NMR](pplx://action/followup) | Aldehyde proton singlet at δ ~9.8 ppm; tert-butyl singlet at δ ~1.4 ppm; aromatic protons consistent with substitution pattern |

| [^13C NMR](pplx://action/followup) | Ester carbonyl at δ ~165 ppm; aldehyde carbon at δ ~190 ppm; aromatic carbons shifted by bromo and fluoro substituents |

| IR Spectroscopy | Strong C=O stretch near 1720 cm⁻¹ (ester), aldehyde C=O stretch near 1675 cm⁻¹ |

| HRMS | Molecular ion peak matching calculated mass for C15H16BrFO4 (considering bromo and fluoro) |

| HPLC | Single peak with retention time consistent with pure compound (>98% purity) |

Alternative and Advanced Methods

- Microwave-assisted synthesis has been reported to accelerate the nucleophilic substitution step, reducing reaction times to under an hour with comparable yields.

- Continuous flow reactors can be employed industrially to improve reproducibility and scalability.

- Suzuki coupling and other palladium-catalyzed cross-coupling reactions can be integrated if further functionalization on the aromatic ring is desired post-synthesis.

Summary Table of Preparation Aspects

| Aspect | Details |

|---|---|

| Starting materials | 4-bromo-2-fluoro-6-hydroxybenzaldehyde, tert-butyl bromoacetate |

| Key reaction type | Nucleophilic substitution (SN2) |

| Base used | Potassium carbonate or sodium hydride |

| Solvents | DMF, acetone |

| Temperature | 25–60°C |

| Reaction time | 4–24 hours |

| Purification | Flash chromatography, recrystallization |

| Analytical confirmation | NMR, IR, HRMS, HPLC |

| Special considerations | Protection of aldehyde group, controlled oxidation |

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate can undergo various chemical reactions, including:

Nucleophilic Substitution: The bromo group can be replaced by other nucleophiles.

Reduction: The formyl group can be reduced to an alcohol.

Oxidation: The formyl group can be oxidized to a carboxylic acid.

Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Ester Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products

Nucleophilic Substitution: Products depend on the nucleophile used.

Reduction: Corresponding alcohol.

Oxidation: Corresponding carboxylic acid.

Ester Hydrolysis: Corresponding carboxylic acid and tert-butyl alcohol.

Scientific Research Applications

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate has several applications in scientific research:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Medicinal Chemistry: Potential precursor for the development of pharmaceuticals.

Material Science: May be used in the synthesis of polymers or other advanced materials.

Biological Studies: Can be used to study the effects of various substituents on biological activity.

Mechanism of Action

The mechanism of action of tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the bromo, fluoro, and formyl groups can influence its binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound is compared below with four analogs to highlight structural, functional, and application-related differences.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents | Ester Group |

|---|---|---|---|---|---|

| tert-Butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate | EN300-43378431 | C₁₃H₁₄BrFO₄ | 333.16 | 4-Br, 2-F, 6-CHO | tert-Butyl |

| tert-Butyl 2-(4-bromo-2-fluorophenoxy)acetate | 1386252-63-6 | C₁₂H₁₄BrFO₃ | 305.14 | 4-Br, 2-F | tert-Butyl |

| Ethyl 2-(3-bromo-2-fluoro-6-formylphenoxy)acetate | 2366994-69-4 | - | - | 3-Br, 2-F, 6-CHO | Ethyl |

| Ethyl 2-(4-fluoro-2,6-dimethoxyphenyl)acetate | 1193392-97-0 | C₁₂H₁₅FO₄ | 242.24 | 4-F, 2,6-OCH₃ | Ethyl |

| 6-ET-4-OXO-3-phenoxy-2-(trifluoromethyl)-4H-chromen-7-yl (4-bromophenoxy)acetate | 315233-30-8 | C₂₆H₁₈BrF₃O₆ | 563.32 | 4-Br, chromen core | Ethyl |

Key Findings:

Functional Group Influence: The formyl group in the main compound (6-CHO) enables reactivity in nucleophilic additions (e.g., imine formation) and condensations, distinguishing it from the non-formyl analog (CAS 1386252-63-6) .

Ester Group Impact :

- The tert-butyl ester offers steric protection and hydrolytic stability compared to ethyl esters, making it preferable in multi-step syntheses requiring controlled deprotection .

The dimethoxy analog (CAS 1193392-97-0) lacks this electronic modulation .

Complex Derivatives :

- The chromen-containing compound (CAS 315233-30-8) demonstrates how bulky substituents (e.g., trifluoromethyl) and extended conjugation can alter solubility and bioactivity .

Research and Application Insights

- Drug Discovery : Halogenated analogs are pivotal in kinase inhibitor development, where bromine and fluorine improve target binding and metabolic stability .

Biological Activity

Tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate (C13H14BrFO4) is an organic compound notable for its complex structure, which includes a tert-butyl ester group, a bromo substituent, a fluoro substituent, and a formyl group attached to a phenoxyacetate backbone. This unique arrangement of functional groups potentially confers significant biological activity, making it a subject of interest in medicinal chemistry and organic synthesis.

- Molecular Formula: C13H14BrFO4

- Molecular Weight: 333.15 g/mol

- Structural Characteristics: The presence of halogen atoms (bromo and fluoro) and a formyl group enhances the compound's reactivity and interaction with biological targets, which may influence its pharmacological properties.

Biological Activity Overview

The biological activity of this compound is primarily characterized by its potential interactions with various biological targets. Research indicates that the compound may exhibit notable effects in several areas:

- Enzyme Inhibition : The unique combination of substituents may allow the compound to interact with specific enzymes or receptors, potentially leading to inhibition or modulation of their activity. This could be particularly relevant in the context of cancer therapy or inflammatory diseases where enzyme activity plays a critical role.

- Binding Affinity : Preliminary studies suggest that the compound's structural features may contribute to its binding affinity with certain biological targets. For instance, compounds with similar halogenated structures have shown promising results in disrupting protein-protein interactions, such as the PD-1/PD-L1 complex, which is crucial in immune response modulation .

- Antimicrobial Potential : Given the presence of halogens and functional groups known for their antimicrobial properties, there is potential for this compound to exhibit antibacterial or antifungal activity. Similar compounds have been evaluated for their efficacy against various pathogens .

1. Structure-Activity Relationship (SAR) Studies

A series of SAR studies have been conducted on compounds structurally related to this compound. These studies typically focus on how variations in the molecular structure affect biological activity. For example:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Tert-butyl 4-bromo-2-fluorobenzoate | Lacks formyl group | Moderate enzyme inhibition |

| Tert-butyl 2-bromoacetate | Lacks both phenoxy and formyl groups | Low antimicrobial activity |

| Tert-butyl 2-(4-bromo-2-fluorophenoxy)acetate | Similar but lacks formyl | Limited binding affinity |

These comparisons highlight the significance of each functional group in enhancing biological activity.

2. In Vitro Studies

In vitro assays have been utilized to evaluate the cytotoxic effects of related compounds on various cancer cell lines. For instance, compounds with similar structural motifs have demonstrated IC50 values in the nanomolar range against human tumor cells, indicating strong potential for development as therapeutic agents .

Q & A

Q. What are the standard synthetic routes for preparing tert-butyl 2-(4-bromo-2-fluoro-6-formylphenoxy)acetate?

The synthesis typically involves nucleophilic aromatic substitution or esterification. A common method involves reacting 4-bromo-2-fluoro-6-formylphenol with tert-butyl bromoacetate in the presence of a base (e.g., potassium carbonate) under reflux in polar aprotic solvents like acetone or DMF. The reaction proceeds via deprotonation of the phenolic hydroxyl group, followed by nucleophilic attack on the bromoacetate . Purification is achieved via recrystallization or column chromatography.

Q. How is the structural identity of this compound confirmed in academic research?

Characterization relies on spectroscopic and chromatographic methods:

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Limited toxicity data necessitate stringent precautions:

- Use PPE (gloves, goggles, lab coats).

- Work in a fume hood to avoid inhalation/contact.

- Store in airtight containers away from light and moisture.

- Dispose via hazardous waste protocols, as brominated/fluorinated compounds may bioaccumulate .

Advanced Research Questions

Q. How do competing reactions (e.g., ester hydrolysis) impact synthesis yield, and how can they be mitigated?

The tert-butyl ester is prone to acidic/basic hydrolysis. To minimize degradation:

Q. What strategies enable regioselective functionalization of the bromo vs. formyl substituents?

- Bromo Group : Electrophilic aromatic substitution (e.g., Suzuki coupling) is feasible under Pd catalysis, leveraging the bromine as a leaving group.

- Formyl Group : Reductive amination or condensation (e.g., Wittig reaction) can modify the aldehyde without affecting bromine. Protective groups (e.g., acetals for the formyl) may enhance selectivity .

Q. How can researchers design bioactivity studies given the lack of toxicity and ecological data?

- In Vitro Screening : Prioritize assays for antimicrobial, anticancer, or enzyme inhibition activity, given structural analogs’ reported bioactivity .

- Ecotoxicology : Use computational models (e.g., QSAR) to predict persistence, bioaccumulation, and toxicity. Experimental validation via Daphnia magna or algal growth inhibition tests is recommended .

Data Contradictions and Optimization Challenges

- Solvent Selection : reports acetone/DMF for esterification, while uses dichloromethane for similar intermediates. Comparative studies show DMF improves solubility and reaction rates but may complicate purification.

- Base Efficacy : KCO () vs. NaH () affects reaction kinetics. NaH offers stronger basicity but risks side reactions with moisture-sensitive groups.

Key Methodological Recommendations

- Synthetic Optimization : Use DoE (Design of Experiments) to balance temperature, solvent, and base for maximal yield.

- Analytical Cross-Validation : Combine NMR, MS, and X-ray crystallography (if crystals are obtainable) for unambiguous structural assignment.

- Biological Assays : Include positive controls (e.g., fluorouracil for anticancer tests) and dose-response curves to quantify potency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.